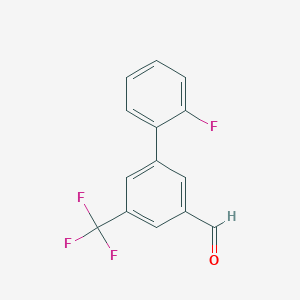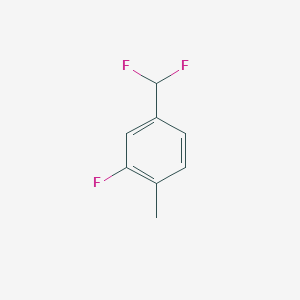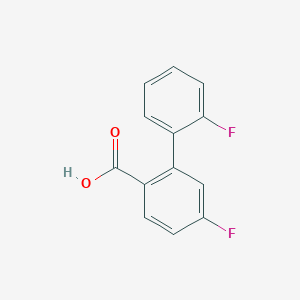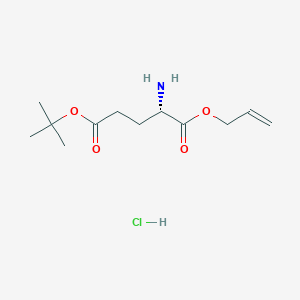
H-Glu(Otbu)-Allyl Ester HCl
Overview
Description
H-Glu(Otbu)-Allyl Ester Hydrochloride: is a derivative of L-glutamic acid, where the carboxyl group is protected by a tert-butyl ester and the amino group is protected by an allyl ester. This compound is commonly used in peptide synthesis and as a building block in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-glutamic acid.
Protection of Carboxyl Group: The carboxyl group is protected by reacting L-glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form L-glutamic acid tert-butyl ester.
Protection of Amino Group: The amino group is then protected by reacting the intermediate with allyl chloroformate in the presence of a base, such as triethylamine, to form H-Glu(Otbu)-Allyl Ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: The industrial production of H-Glu(Otbu)-Allyl Ester Hydrochloride follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H-Glu(Otbu)-Allyl Ester Hydrochloride can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyl protecting group, typically using palladium-catalyzed hydrogenation.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reagent and condition.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Deprotected amino acids.
Substitution: Amino acid derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: H-Glu(Otbu)-Allyl Ester Hydrochloride is used as a protected amino acid in the synthesis of peptides, allowing for selective deprotection and coupling reactions.
Building Block: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and as a precursor in the synthesis of bioactive peptides.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Industry:
Chemical Manufacturing: H-Glu(Otbu)-Allyl Ester Hydrochloride is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Peptide Synthesis: The compound acts as a protected amino acid, allowing for selective reactions at specific sites without interfering with other functional groups.
Deprotection: The allyl and tert-butyl protecting groups can be selectively removed under specific conditions, enabling the synthesis of target peptides or molecules.
Comparison with Similar Compounds
L-Glutamic Acid tert-Butyl Ester Hydrochloride: Similar in structure but lacks the allyl protecting group.
L-Glutamic Acid Allyl Ester Hydrochloride: Similar but lacks the tert-butyl protecting group.
Uniqueness:
Dual Protection: H-Glu(Otbu)-Allyl Ester Hydrochloride offers dual protection of both the carboxyl and amino groups, providing greater flexibility in synthetic applications.
Selective Deprotection: The presence of both allyl and tert-butyl groups allows for selective deprotection under different conditions, making it a versatile intermediate in peptide synthesis.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXLQFSCMUQFLS-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



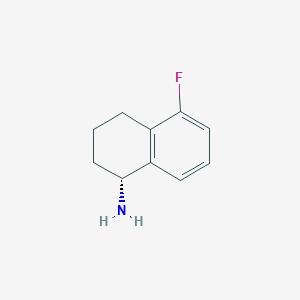
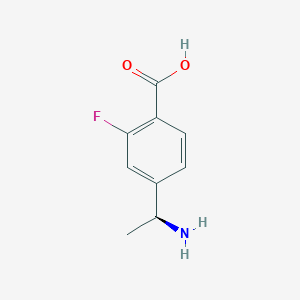
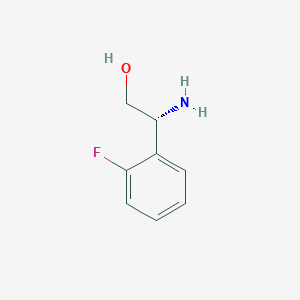
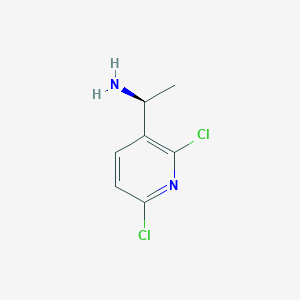
![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)

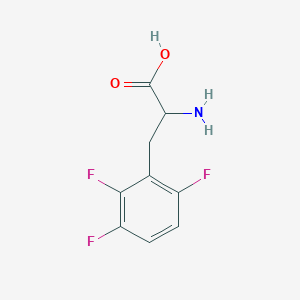
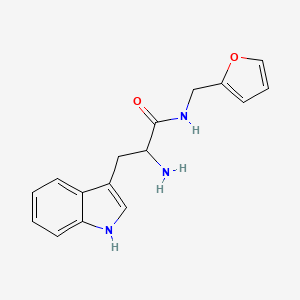
![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)
![2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B3090835.png)
